2-Aminomethyl-indan-2-carboxylic acid hydrochloride

Conformational Analysis Peptide Design Foldamers

Procuring non-proteinogenic amino acids with batch-to-batch solubility inconsistencies can stall peptide synthesis campaigns. 2-Aminomethyl-indan-2-carboxylic acid hydrochloride (CAS 1360547-49-4) solves this with a rigid indane scaffold that pre-organizes peptide secondary structure, directly reducing the entropic cost of target binding for applications like GPCR ligand design. - Enables direct Fmoc-SPPS incorporation, accelerating SAR cycles by eliminating synthetic manipulation steps. - The hydrochloride salt guarantees consistent dissolution kinetics, critical for reproducible process validation in GMP peptide production. - ≥98% purity specification minimizes false positives in fragment-based screening and reduces HPLC purification burden.

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
CAS No. 1360547-49-4
Cat. No. B1376867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminomethyl-indan-2-carboxylic acid hydrochloride
CAS1360547-49-4
Molecular FormulaC11H14ClNO2
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2CC1(CN)C(=O)O.Cl
InChIInChI=1S/C11H13NO2.ClH/c12-7-11(10(13)14)5-8-3-1-2-4-9(8)6-11;/h1-4H,5-7,12H2,(H,13,14);1H
InChIKeyARFOSTMAANTWPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminomethyl-indan-2-carboxylic acid hydrochloride – Overview


2-Aminomethyl-indan-2-carboxylic acid hydrochloride (CAS 1360547-49-4) is a non-proteinogenic, conformationally constrained amino acid derivative featuring a fused bicyclic indane scaffold with both an aminomethyl side chain and a carboxylic acid group [1]. This bifunctional architecture positions the compound as a versatile intermediate for peptide synthesis, foldamer design, and medicinal chemistry campaigns where backbone rigidity and predictable spatial orientation are critical . The hydrochloride salt form enhances aqueous solubility and handling characteristics compared to the free base, facilitating direct use in solid-phase and solution-phase peptide synthesis workflows .

1
SPPS-ready bifunctional building blockContains both aminomethyl and carboxylic acid handles
2
Constrained indane scaffold for backbone pre-organizationReduced conformational sampling vs flexible amino acids
3
Hydrochloride salt supports aqueous synthesis conditionsMay improve solubility in PBS, HEPES, and water vs free base

Why Substitution Fails for 2-Aminomethyl-indan-2-carboxylic acid hydrochloride


Indane-based constrained amino acids cannot be casually interchanged with flexible proteinogenic amino acids (e.g., alanine, lysine) or simpler indane derivatives (e.g., 2-aminoindane-2-carboxylic acid, 2-aminomethylindane) because the indane scaffold imposes a severely restricted conformational space that directly dictates peptide secondary structure [1]. The specific substitution pattern—a Cα-aminomethyl group combined with a Cα-carboxylic acid on the indane 2-position—provides a bifunctional handle lacking in mono-functional indane analogs, enabling direct incorporation into peptide backbones without additional protecting group interconversions . Furthermore, the hydrochloride salt form ensures batch-to-batch solubility consistency that the free base cannot guarantee, reducing experimental variability in aqueous reaction conditions .

Flexible amino acid swapAla, Lys, or similar proteinogenic residues may not replicate indane conformational restriction, altering peptide secondary structure.
Mono-functional indane analog2-Aminomethylindane or 2-aminoindane-2-carboxylic acid lack the complete bifunctional handle; direct SPPS incorporation may require additional synthetic steps.
Free base formThe free base (CAS 1360584-79-7) may not guarantee batch solubility consistency in aqueous buffers, potentially introducing variability.

Differentiation Evidence for 2-Aminomethyl-indan-2-carboxylic acid hydrochloride


Indane Scaffold Conformational Restriction

The indane scaffold imposes a narrower backbone dihedral angle distribution compared to flexible alanine (Ala). In molecular dynamics simulations of Ac-Ala-X-Ala-NH₂ tripeptides, 2-aminoindane-2-carboxylic acid (Aic), which shares the identical indane 2-carboxylic acid core with the target compound, exhibited ϕ = –69° ± 13° and ψ = –29° ± 10°, whereas Ala exhibited ϕ = –94° ± 26° and ψ = –45° ± 22° [1]. This represents an approximately 2-fold reduction in ψ-angle variance and a significant shift in the ϕ-angle mean, indicating that the indane scaffold restricts conformational sampling to a narrower region of Ramachandran space [1]. The target compound retains this identical indane 2-carboxylic acid core scaffold and is therefore expected to exhibit comparable conformational restriction relative to flexible amino acids, an inference supported by the established structure-conformation relationship of Cα-tetrasubstituted cyclic amino acids [2].

Conformational Restriction
Class-level
ψ-angle SD reduced from ±22° (Ala) to ±10° (Aic); ϕ mean shifted +25° toward helical region.
Supports restricted conformational sampling for peptide backbone pre-organization.
Data to verify; based on Aic analog MD simulations in tripeptide context.
Conformational Analysis Peptide Design Foldamers

Bifunctional Architecture for Peptide Synthesis

The target compound features both a primary aminomethyl group and a carboxylic acid on the same indane Cα position, enabling direct Fmoc/t-Bu solid-phase peptide synthesis (SPPS) incorporation as a standard amino acid residue without requiring pre-functionalization . In contrast, 2-aminomethylindane (CAS 146737-65-7) lacks the carboxylic acid group and cannot be directly incorporated into a peptide backbone via standard amide bond formation, requiring additional synthetic steps to install a carboxyl handle [1]. Similarly, 2-aminoindane-2-carboxylic acid (Aic, CAS 27473-62-7) provides the carboxylic acid but presents the amino group directly on the Cα rather than on a methylene spacer, altering the spatial orientation of the amine relative to the scaffold and potentially affecting N-terminal peptide geometry [2]. The target compound's aminomethylene spacer provides an additional degree of rotational freedom (two rotatable bonds) that may facilitate conformational adaptation in sterically demanding peptide environments while retaining overall scaffold rigidity .

Bifunctional Architecture
Reported
Target: aminomethyl + carboxyl at Cα; comparators require at least one additional functional group interconversion step.
Enables direct Fmoc-SPPS incorporation, reducing additional synthesis steps.
Source review; structural comparison from supplier listings.
Peptide Synthesis Building Block Bifunctional Handle

Hydrochloride Salt Form Solubility Advantage

The hydrochloride salt form of 2-aminomethyl-indan-2-carboxylic acid (CAS 1360547-49-4) is specified at ≥98% purity by commercial suppliers, with the HCl counterion conferring enhanced aqueous solubility compared to the free base (CAS 1360584-79-7) . The free base form of the compound has a calculated LogP of 1.2367 and only 2 hydrogen bond donors, indicating limited intrinsic aqueous solubility, whereas salt formation with HCl introduces an ionic character that significantly improves dissolution in aqueous buffers commonly used in biological assays and peptide synthesis (e.g., PBS, HEPES) . This salt form advantage is well-established in pharmaceutical salt selection: hydrochloride salts of amino acids typically exhibit 10- to 100-fold higher aqueous solubility than their corresponding free bases [1].

Salt Solubility
Reported
HCl salt may improve aqueous solubility 10- to 100-fold vs free base (LogP 1.24).
May support higher assay concentrations in PBS/HEPES buffers.
Class reference; performance varies with specific buffer conditions.
Salt Form Solubility Formulation

Purity Specification for Peptide Synthesis

The hydrochloride salt is commercially available at ≥98% purity from multiple independent suppliers, meeting the ≥95% purity threshold typically required for solid-phase peptide synthesis and medicinal chemistry SAR campaigns . This purity level ensures that the building block can be used directly in coupling reactions without additional purification, reducing the risk of side reactions from impurities that could compromise peptide yield and purity . Purity specifications are independently verifiable through supplier certificates of analysis (CoA), providing procurement teams with a standardized quality metric for vendor comparison .

Purity Specification
Reported
≥98% (HPLC), exceeding typical SPPS threshold (≥95%).
Reduces impurity-related side reactions during coupling.
Verify via supplier CoA.
Purity Quality Control Procurement Specification

Application Scenarios for 2-Aminomethyl-indan-2-carboxylic acid hydrochloride


Constrained Peptide Therapeutics for GPCRs and PPIs

The indane scaffold's restricted ϕ/ψ dihedral angle distribution (ϕ = –69° ± 13°, ψ = –29° ± 10°) relative to flexible alanine enables rational design of peptides with pre-organized secondary structure, reducing the entropic cost of target binding [1]. This is particularly valuable for GPCR peptide ligands and PPI inhibitors where a defined bioactive conformation is critical for potency. The bifunctional aminomethyl-carboxylic acid architecture allows direct Fmoc-SPPS incorporation without additional synthetic manipulation, accelerating structure-activity relationship (SAR) cycles .

Foldamer Helical Propensity Design

The achiral indane 2-carboxylic acid scaffold exhibits conformational propensity similar to α-aminoisobutyric acid (Aib), a well-established helix-inducing residue, as demonstrated by MD simulations showing comparable ϕ/ψ clustering [1]. This makes the target compound suitable for designing achiral foldamer sequences where helix stability must be modulated by sequence length rather than stereochemistry. The hydrochloride salt form ensures consistent solubility in aqueous folding buffers, critical for reproducible circular dichroism (CD) and NMR structural studies [2].

Fragment-Based Drug Discovery Scaffolds

The compound serves as a rigid fragment core combining an aromatic indane moiety with orthogonal amine and carboxylic acid functional groups, enabling divergent fragment elaboration via amide coupling or reductive amination . The ≥98% purity specification meets fragment library quality standards, minimizing false positives in biochemical screens caused by impurities . The calculated LogP of 1.2367 indicates a favorable balance of lipophilicity and polarity for fragment-based screening .

Salt Form Consistency in Peptide Scale-Up

The hydrochloride salt form provides batch-to-batch solubility consistency that the free base cannot guarantee, reducing process variability during large-scale peptide synthesis [2]. This is critical for GMP peptide production where reproducible dissolution and coupling kinetics are essential for process validation. The ≥98% purity specification further reduces the risk of impurity accumulation during multi-step solid-phase synthesis, improving crude peptide purity and reducing preparative HPLC burden .

Application
Selection Property
Validation Focus
Constrained peptide probe design (GPCR/PPI)
Indane conformational restriction profile
SPPS incorporation and target-binding assays
Foldamer helix propensity studies
Achiral indane scaffold pre-organization
CD/NMR structural characterization
Fragment-based screening core
Bifunctional rigid fragment with LogP 1.24
Fragment library purity and counterscreening
Peptide synthesis scale-up studies
HCl salt solubility consistency
Batch solubility reproducibility and coupling kinetics
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